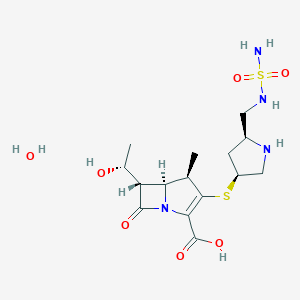

Doripenem Hydrate

Description

DORIPENEM MONOHYDRATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2008.

Properties

IUPAC Name |

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O6S2.H2O/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);1H2/t6-,7-,8+,9+,10-,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUBEBXBDGKBTJ-WGLOMNHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60957788 | |

| Record name | 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-({5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364622-82-2 | |

| Record name | 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-5-[[(aminosulfonyl)amino]methyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, hydrate (1:1), (4R,5S,6S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364622-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doripenem hydrate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364622822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-({5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R,5S,6S)-6-[(1R)-1-HYDROXYETHYL]-4-METHYL-7-OXO-3-({(3S,5S)-5-[(SULFAMOYLAMINO)METHYL]PYRROLIDIN-3-YL}SULFANYL)-1-AZABICYCLO[3.2.0]HEPT-2-ENE-2-CARBOXYLIC ACID MONOHYDRATE (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DORIPENEM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B035T6NKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into Doripenem Hydrate's Assault on Penicillin-Binding Proteins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Doripenem (B194130) hydrate (B1144303), a broad-spectrum carbapenem (B1253116) antibiotic, exerts its potent bactericidal activity by targeting and inactivating essential bacterial enzymes known as penicillin-binding proteins (PBPs). This guide provides a comprehensive analysis of the molecular interactions between doripenem and PBPs, detailing its mechanism of action, binding affinities, and the experimental methodologies used to elucidate these interactions.

The Core Mechanism: Inhibition of Peptidoglycan Synthesis

Like all β-lactam antibiotics, the fundamental mechanism of action of doripenem hydrate is the disruption of bacterial cell wall synthesis.[1][2] The structural integrity of the bacterial cell wall is maintained by a cross-linked polymer called peptidoglycan. PBPs are crucial enzymes in the final stages of peptidoglycan biosynthesis, catalyzing the transpeptidation reaction that forms these essential cross-links.[1][3]

Doripenem, through its β-lactam ring, forms a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the PBP.[4] This acylation effectively inactivates the enzyme, preventing the cross-linking of peptidoglycan strands. The inhibition of multiple essential PBPs compromises the cell wall's integrity, leading to morphological changes, such as filamentation or the formation of spherical cells, and ultimately results in cell lysis and bacterial death.[1][5]

Caption: Mechanism of PBP inhibition by doripenem leading to bacterial cell death.

Binding Affinity and Target Specificity

Doripenem's broad spectrum of activity is attributed to its high affinity for multiple essential PBPs in both Gram-negative and Gram-positive bacteria.[2][5] The 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity, is a standard measure of binding affinity.

Gram-Negative Bacteria

In Escherichia coli, doripenem demonstrates a particularly high affinity for PBP2, a primary target for bactericidal activity.[5][6] Its activity against Pseudomonas aeruginosa is notable and is attributed to its potent binding to multiple PBPs, especially PBP2 and PBP3.[2][5][7] This multi-target profile contributes to its enhanced activity against this often-resistant pathogen.[2]

Table 1: IC50 Values (μg/mL) for PBPs from Escherichia coli MC4100

| PBP | Doripenem (DOR) | Imipenem (IPM) | Meropenem (MEM) | Ceftazidime (CAZ) | Aztreonam (ATM) |

| 1a | 1.2 | 0.5 | 1.7 | 1.1 | >8 |

| 1b | 0.8 | 0.1 | 0.8 | 1.1 | >8 |

| 2 | 0.008 | 0.008 | 0.008 | 2.0 | 7.8 |

| 3 | 2.0 | 7.8 | 0.6 | ≤0.07 | ≤0.07 |

| 4 | ≤0.02 | ≤0.02 | ≤0.02 | >128 | >128 |

| 5 | 1.0 | ≤0.4 | 1.0 | >128 | >128 |

| 6 | 2.0 | ≤0.4 | 4.0 | >128 | >128 |

| Data sourced from Davies et al., 2008.[5] |

Table 2: IC50 Values (μg/mL) for PBPs from Pseudomonas aeruginosa Strains

| PBP | Strain | Doripenem (DOR) | Imipenem (IPM) | Meropenem (MEM) | Ceftazidime (CAZ) | Aztreonam (ATM) |

| 1a | PAO1 | 0.8 | 0.2 | 1.5 | 0.2 | >128 |

| 27853 | 1.0 | 0.2 | 1.5 | 0.3 | >128 | |

| 1b | PAO1 | 2.5 | 0.3 | 2.5 | 1.2 | >128 |

| 27853 | 2.5 | 0.3 | 2.5 | 1.2 | >128 | |

| 2 | PAO1 | ≤0.3 | 1.0 | ≤0.3 | >128 | >128 |

| 27853 | ≤0.3 | 1.0 | ≤0.3 | >128 | >128 | |

| 3 | PAO1 | ≤0.3 | 1.5 | ≤0.3 | 0.1 | ≤0.03 |

| 27853 | ≤0.3 | 1.5 | ≤0.3 | 0.1 | ≤0.03 | |

| 4 | PAO1 | ≤0.3 | ≤0.3 | ≤0.3 | 1.0 | 1.5 |

| 27853 | ≤0.3 | ≤0.3 | ≤0.3 | 1.0 | 1.5 | |

| Data sourced from Davies et al., 2008.[5] |

Gram-Positive Bacteria

Doripenem is also highly active against many clinically important Gram-positive pathogens.[8] It shows marked affinity for PBP1 in Staphylococcus aureus and is highly active against Streptococcus pneumoniae.[1][8] Resistance in S. pneumoniae to β-lactams is often associated with mutations in the penicillin-binding domains of PBP1a, PBP2b, and PBP2x.[9] Despite these potential alterations, doripenem generally retains potent activity against both penicillin-susceptible and penicillin-intermediate strains.[9]

Experimental Protocols: Determining PBP Binding Affinity

The determination of IC50 values for PBP binding is typically performed using a competitive assay with a fluorescently labeled β-lactam, such as Bocillin FL.[4][5] This method quantifies the ability of an unlabeled antibiotic, like doripenem, to compete for binding to PBPs.

Key Steps in the Competitive PBP Binding Assay:

-

Preparation of Bacterial Membranes:

-

Bacterial cultures (e.g., E. coli MC4100, P. aeruginosa PAO1) are grown to the mid-logarithmic phase.

-

Cells are harvested by centrifugation and washed.

-

The cell pellet is resuspended and lysed using mechanical means (e.g., sonication) to release cellular components.

-

The membrane fraction containing the PBPs is isolated via ultracentrifugation.[4]

-

-

Competitive Binding Reaction:

-

A fixed amount of the prepared bacterial membrane protein is incubated with serial dilutions of the unlabeled test antibiotic (doripenem).

-

This incubation allows the test antibiotic to bind to the PBPs.[4]

-

A fluorescently labeled β-lactam probe (e.g., Bocillin FL) is then added to the mixture.

-

The fluorescent probe binds to any PBP active sites not already occupied by the test antibiotic.[4]

-

-

SDS-PAGE and Visualization:

-

Data Analysis and IC50 Determination:

-

The fluorescence intensity of each PBP band is quantified using densitometry software.

-

The percentage of inhibition for each concentration of the test antibiotic is calculated relative to a control with no antibiotic.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antibiotic concentration and fitting the data to a sigmoidal dose-response curve.[4]

-

Caption: Experimental workflow for determining PBP binding affinity.

Conclusion

This compound's efficacy as a broad-spectrum antibiotic is firmly rooted in its ability to potently inhibit multiple essential penicillin-binding proteins across a range of clinically significant pathogens. Its high affinity for key PBPs in both Gram-negative and Gram-positive bacteria underscores its therapeutic value. The detailed understanding of its mechanism of action and binding kinetics, derived from established experimental protocols, is crucial for ongoing drug development efforts and for optimizing its clinical application in the face of evolving bacterial resistance.

References

- 1. toku-e.com [toku-e.com]

- 2. Characteristics of doripenem: a new broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmaceutical Insights: Doripenem's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinity of doripenem and comparators to penicillin-binding proteins in Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Antimicrobial activity of doripenem tested against prevalent Gram-positive pathogens: results from a global surveillance study (2003-2007) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

A Comprehensive Review of Doripenem Hydrate's Antibacterial Spectrum

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Doripenem (B194130) hydrate (B1144303), a parenteral carbapenem (B1253116) antibiotic, exhibits a broad spectrum of in vitro activity against a wide array of Gram-positive and Gram-negative bacteria, including many multi-drug resistant (MDR) strains.[1][2][3] This technical guide provides a comprehensive overview of doripenem's antibacterial spectrum, detailing its efficacy against key clinical pathogens, the experimental methodologies used for its evaluation, and the underlying mechanisms of action and resistance.

Mechanism of Action

Like other β-lactam antibiotics, doripenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] This is achieved through the inactivation of essential penicillin-binding proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan.[4][6] Doripenem has a strong affinity for multiple PBPs, leading to cell lysis and death.[4][5] Notably, in Escherichia coli, doripenem binds to PBP 2, involved in maintaining cell shape, as well as PBPs 3 and 4.[4] In Pseudomonas aeruginosa, it demonstrates a high affinity for PBP 2 and PBP 3, contributing to its potent activity against this challenging pathogen.[5] Its chemical structure, featuring a 1-β-methyl group, confers stability against hydrolysis by most β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][4]

Antibacterial Spectrum: Quantitative Data

The in vitro activity of doripenem has been extensively evaluated against a wide range of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, specifically MIC50 and MIC90 values (the concentrations at which 50% and 90% of isolates are inhibited, respectively), and susceptibility rates for key bacterial pathogens.

Gram-Negative Bacteria

Doripenem demonstrates potent activity against many clinically important Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and various species of Enterobacteriaceae.

Table 1: In Vitro Activity of Doripenem Against Pseudomonas aeruginosa

| Study Region/Year | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible | Comparator MIC90 (μg/mL) |

| Global (2003-2007)[7] | 14,979 | - | 8 | 77.2 | Imipenem (B608078): >8, Meropenem: >8 |

| Spain[8] | 93 | 2 | 4 | - | Imipenem: 8, Meropenem: 8 |

| North India[9] | 435 | 2 | >32 | 51.0 | Imipenem: >32, Meropenem: >32 |

| Korea[10] | - | 1 | - | - | Imipenem: 2, Meropenem: 1 |

| Global (ESBL-producers)[11] | 201 | - | 2 | 90.5 | Imipenem: 8, Meropenem: 2 |

Table 2: In Vitro Activity of Doripenem Against Acinetobacter species

| Study | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible | Comparator MIC90 (μg/mL) |

| Global (2003-2007) (A. baumannii)[7] | - | - | - | 41.8 | Imipenem showed slightly greater activity |

| Pakistan (A. baumannii)[12] | - | 32 | 32 | 23.33 | - |

| France (A. baumannii)[13] | - | 0.25 | 2 | - | - |

| Korea (Acinetobacter spp.)[10] | - | 0.5 | - | - | Imipenem: 2, Meropenem: 0.5 |

| Brazil (Carbapenem-resistant A. baumannii)[14] | - | 16 | - | - | Imipenem: 32 |

Table 3: In Vitro Activity of Doripenem Against Enterobacteriaceae

| Study | Organism | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible | Comparator MIC90 (μg/mL) |

| Global (2000-2007)[15] | Enterobacteriaceae | 36,614 | - | - | 98.7 (at ≤0.5 μg/mL) | - |

| Global (ESBL-producers)[11] | E. coli & K. pneumoniae | 201 | - | 0.12 | 100 (at ≤0.5 μg/mL) | Imipenem: 0.5 |

| France[13] | Enterobacteriaceae | - | 0.06 | 0.25 | - | - |

| USA (2005-2006) (Ceftazidime-susceptible)[16] | Enterobacteriaceae | - | - | 0.12 | >99 | Imipenem: 2, Meropenem: 0.12 |

Gram-Positive Bacteria

Doripenem is also active against a range of Gram-positive pathogens, although its activity against some species, such as Enterococcus faecium, is limited.[17]

Table 4: In Vitro Activity of Doripenem Against Gram-Positive Bacteria

| Organism | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible | Comparator MIC90 (μg/mL) | Reference |

| Staphylococcus aureus (Oxacillin-susceptible) | 22,389 | - | ≤0.06 | - | - | [17] |

| Streptococcus pneumoniae | 10,260 | - | 0.5 | - | Ceftriaxone/Cefepime: higher | [17] |

| Enterococcus faecalis | 8,714 | 4 | - | Modest activity | - | [17] |

| Enterococcus faecium | 4,233 | - | - | Largely inactive | - | [17] |

| Viridans group streptococci | 1,887 | - | 0.25 | - | - | [17] |

| Beta-hemolytic streptococci | 4,598 | - | ≤0.06 | - | Penicillin: similar | [17] |

Anaerobic Bacteria

Doripenem demonstrates good in vitro activity against many anaerobic bacteria, including the Bacteroides fragilis group.[18]

Table 5: In Vitro Activity of Doripenem Against Anaerobic Bacteria

| Organism | No. of Isolates | MIC Range (μg/mL) | % Susceptible | Comparator Activity | Reference |

| Bacteroides fragilis group | 404 | - | High | As active as imipenem and meropenem; more active than ertapenem | [18] |

| Gram-positive anaerobes | 123 | - | All susceptible | - | [18] |

Experimental Protocols

The determination of doripenem's in vitro activity predominantly relies on standardized antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

The most common methods for determining the MIC of doripenem are broth microdilution and agar (B569324) dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7][10][16]

Broth Microdilution Method:

-

Preparation of Inoculum: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared in a suitable broth medium.

-

Serial Dilution of Doripenem: A two-fold serial dilution of doripenem is prepared in microtiter plates containing broth.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated under appropriate atmospheric and temperature conditions for 18-24 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of doripenem that completely inhibits visible bacterial growth.

Agar Dilution Method:

-

Preparation of Agar Plates: A series of agar plates containing two-fold serial dilutions of doripenem are prepared.

-

Preparation of Inoculum: A standardized bacterial suspension is prepared.

-

Inoculation: A defined volume of the bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated under suitable conditions.

-

Reading of Results: The MIC is the lowest concentration of doripenem that inhibits the visible growth of the bacteria on the agar surface.[19]

E-test (Epsilometer Test):

The E-test is a gradient diffusion method that can also be used to determine the MIC.[12][19] A plastic strip impregnated with a predefined gradient of doripenem is placed on an inoculated agar plate. After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the ellipse intersects the scale on the strip.[12]

Mechanisms of Resistance

Bacterial resistance to doripenem, and carbapenems in general, can emerge through several mechanisms.

-

Enzymatic Degradation: The production of carbapenemases, which are β-lactamases capable of hydrolyzing carbapenems, is a major mechanism of resistance.[1][5] These include metallo-β-lactamases (MBLs) and certain class A and D β-lactamases.[1][20]

-

Reduced Permeability: Alterations in or loss of outer membrane porins, such as OprD in P. aeruginosa, can restrict the entry of doripenem into the bacterial cell, leading to reduced susceptibility.[20][21]

-

Efflux Pumps: The overexpression of multi-drug efflux pumps can actively transport doripenem out of the bacterial cell before it can reach its PBP targets.[19][22]

-

Alterations in Penicillin-Binding Proteins: Modifications in the structure of PBPs can reduce their affinity for doripenem, although this mechanism alone rarely confers high-level resistance to carbapenems.[20]

Conclusion

Doripenem hydrate possesses a broad and potent antibacterial spectrum, making it a valuable therapeutic option for a variety of serious bacterial infections, particularly those caused by multi-drug resistant Gram-negative pathogens.[2] Its stability against many β-lactamases and its strong affinity for essential PBPs contribute to its efficacy.[4][5] However, the emergence of resistance through mechanisms such as carbapenemase production, porin loss, and efflux pump overexpression remains a significant clinical challenge.[1][5][19] Continuous surveillance of doripenem's in vitro activity and a thorough understanding of resistance mechanisms are crucial for its judicious use and the preservation of its clinical utility.

References

- 1. Doripenem monohydrate, a broad-spectrum carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Doripenem: a review of its use in the treatment of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Doripenem: A new carbapenem antibiotic a review of comparative antimicrobial and bactericidal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Doripenem | C15H24N4O6S2 | CID 73303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Characteristics of doripenem: a new broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmaceutical Insights: Doripenem's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 8. [In vitro activity of doripenem and other carbapenems against Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijccm.org [ijccm.org]

- 10. Antimicrobial activity of doripenem and other carbapenems against gram-negative pathogens from Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activity of doripenem against extended-spectrum beta-lactamase-producing Enterobacteriaceae and Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jcpsp.pk [jcpsp.pk]

- 13. In vitro antibacterial activity of doripenem against clinical isolates from French teaching hospitals: proposition of zone diameter breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Doripenem activity tested against a global collection of Enterobacteriaceae, including isolates resistant to other extended-spectrum agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Activity of Doripenem, a Carbapenem for the Treatment of Challenging Infections Caused by Gram-Negative Bacteria, against Recent Clinical Isolates from the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial activity of doripenem tested against prevalent Gram-positive pathogens: results from a global surveillance study (2003-2007) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro Activities of Doripenem, a New Broad-Spectrum Carbapenem, against Recently Collected Clinical Anaerobic Isolates, with Emphasis on the Bacteroides fragilis Group - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jcpsp.pk [jcpsp.pk]

- 20. Doripenem (Doribax): the newest addition to the carbapenems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Doripenem versus Pseudomonas aeruginosa In Vitro: Activity against Characterized Isolates, Mutants, and Transconjugants and Resistance Selection Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

A Technical Guide to the Physicochemical Properties of Doripenem Hydrate for Laboratory Applications

Introduction: Doripenem (B194130) is an ultra-broad-spectrum injectable antibiotic belonging to the carbapenem (B1253116) class of β-lactams.[1][2] It demonstrates potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including strains that produce extended-spectrum β-lactamases (ESBLs).[3][4][5] Doripenem is typically supplied as a sterile, crystalline monohydrate powder for reconstitution.[1][6] Its greater stability in aqueous solutions compared to earlier carbapenems like imipenem (B608078) allows for more flexible administration, including extended infusions.[2][6] This guide provides an in-depth summary of the core physicochemical properties, stability profile, and relevant experimental protocols for doripenem hydrate (B1144303), intended for researchers, scientists, and drug development professionals.

Section 1: Core Physicochemical Properties

Doripenem hydrate is a white to slightly yellowish-brown crystalline powder.[7] It exists in several crystalline forms, including a monohydrate, dihydrate, and an anhydrous phase, with the monohydrate being the common commercially available form.[1][8] Both the monohydrate and dihydrate forms have been characterized to crystallize in the monoclinic P21 space group.[1][8]

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₄N₄O₆S₂ · H₂O[3][9] |

| Molecular Weight | 438.52 g/mol (Monohydrate)[3][9][10] |

| 420.5 g/mol (Anhydrous)[11][12][13] | |

| Appearance | White to pale yellow-brown-white crystalline powder[7] |

| Melting Point | 173°C (decomposition)[7] or >186°C (decomposition)[2] |

| pKa | 2.8 and 7.9[14] |

| UV Absorbance (λmax) | 295 - 300 nm[11][13][14][15] |

| pH of Solution | 4.5 - 6.0 (for a 10 mg/mL solution in water)[7][16] |

Section 2: Solubility Profile

This compound is sparingly soluble in water and slightly soluble in methanol, while being practically insoluble in ethanol.[6][7] Its solubility in organic solvents such as DMSO and DMF is higher.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Approximate Solubility |

| Water | Sparingly soluble; 5 mg/mL (when warmed)[7] |

| Phosphate Buffered Saline (PBS, pH 7.2) | ~3 mg/mL[11][13] |

| Methanol | Slightly soluble[6][7] |

| Ethanol (99.5%) | Practically insoluble[6][7] |

| Dimethyl Sulfoxide (DMSO) | ~20 - 36 mg/mL[11][17] |

| Dimethylformamide (DMF) | ~5 mg/mL[11][13] |

Section 3: Stability Profile

As a solid, this compound is stable for at least four years when stored at -20°C.[11][13] In aqueous solutions, it is more stable than earlier carbapenems but is still susceptible to chemical degradation, particularly through hydrolysis.[2][18] For this reason, it is recommended that freshly prepared aqueous solutions are not stored for more than one day.[11] The stability is significantly influenced by the solution's pH, temperature, and the type of infusion fluid used.

Table 3: Stability of this compound in Common Infusion Solutions

| Infusion Solution | Concentration | Storage Condition | Stability Duration |

| 0.9% Sodium Chloride | 5 mg/mL | Room Temperature (~25°C) | 12 - 24 hours[19][20] |

| 10 mg/mL | Room Temperature (~25°C) | 24 hours[20] | |

| 5 mg/mL | Refrigerated (~4-5°C) | 72 hours - 10 days[19][20] | |

| 10 mg/mL | Refrigerated (~4-5°C) | 7 - 10 days[20] | |

| 5% Dextrose | 5 mg/mL | Room Temperature (~25°C) | 4 - 16 hours[19][20] |

| 10 mg/mL | Room Temperature (~25°C) | 16 hours[20] | |

| 5 mg/mL | Refrigerated (~4-5°C) | 48 hours - 10 days[19][20] | |

| 10 mg/mL | Refrigerated (~4-5°C) | 7 days[20] |

Forced degradation studies confirm that doripenem degrades under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.[15][21]

Section 4: Mechanism of Action

Like other β-lactam antibiotics, doripenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][13][22] This is achieved through the inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs), which are responsible for the final steps of peptidoglycan synthesis.[3][12][23] The inhibition of these enzymes compromises the structural integrity of the cell wall, leading to cell lysis and death.[3] Doripenem shows a high affinity for different PBPs depending on the bacterial species, which contributes to its broad spectrum of activity.[4][12]

Section 5: Experimental Protocols

The following sections detail standardized methodologies for determining key physicochemical properties of this compound in a laboratory setting.

This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[24]

-

Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., purified water, PBS pH 7.2) in a sealed, clear glass vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Filter the aliquot immediately through a 0.45 µm syringe filter to remove any remaining particulates.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as UV-Vis spectrophotometry (at ~298 nm) or a stability-indicating HPLC-UV method.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

This protocol outlines a typical forced degradation study to assess the intrinsic stability of doripenem and to establish a stability-indicating analytical method.[15][21][25][26]

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in purified water or a suitable mobile phase.

-

Application of Stress:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat in a water bath (e.g., 50°C) for a specified time (e.g., 30 minutes).[21] Cool and neutralize with 0.1 N NaOH.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 N HCl.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a specified time.

-

Thermal Degradation: Expose solid doripenem powder to dry heat (e.g., 70°C) for 2 hours or heat the stock solution.[25][26]

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 200-800 nm) for a defined period.[25][26] A control sample should be kept in the dark under the same conditions.

-

-

Sample Analysis (RP-HPLC): Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating RP-HPLC method. A typical method is described in Table 4.

Table 4: Representative RP-HPLC Method for Doripenem Analysis

| Parameter | Condition |

| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[15][25] |

| Mobile Phase | Isocratic mixture of aqueous buffer and acetonitrile. e.g., Acetonitrile: 0.012M Ammonium Acetate (pH 6.7) (15:85 v/v)[15] or Methanol: Phosphate Buffer (pH 3.0) (14:86 v/v)[27] |

| Flow Rate | 0.5 - 1.0 mL/min[15][27] |

| Detection Wavelength | 295 - 300 nm[15][27] |

| Column Temperature | Ambient or controlled at 30°C[27] |

| Injection Volume | 20 µL[14][27] |

The method is considered stability-indicating if all degradation product peaks are well-resolved from the intact doripenem peak.

This guide provides a comprehensive overview of the essential physicochemical properties of this compound for laboratory use. The data, presented in structured tables, highlights its molecular characteristics, solubility, and stability under various conditions. The detailed experimental protocols for solubility and stability testing, along with graphical workflows, offer practical guidance for researchers. Understanding these fundamental properties is critical for the proper handling, formulation development, and analytical characterization of this important carbapenem antibiotic.

References

- 1. Crystal chemistry of the antibiotic doripenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Doripenem CAS 148016-81-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. toku-e.com [toku-e.com]

- 4. Characteristics of doripenem: a new broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Doripenem - Wikipedia [en.wikipedia.org]

- 7. This compound | 364622-82-2 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. cellagentech.com [cellagentech.com]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Doripenem | C15H24N4O6S2 | CID 73303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. scielo.br [scielo.br]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. chemicalbook.com [chemicalbook.com]

- 17. selleckchem.com [selleckchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Stability of doripenem in vitro in representative infusion solutions and infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stability of doripenem in polyvinyl chloride bags and elastomeric pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Doripenem (Doribax), a New Carbapenem Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pharmaceutical Insights: Doripenem's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 24. researchgate.net [researchgate.net]

- 25. jptcp.com [jptcp.com]

- 26. jptcp.com [jptcp.com]

- 27. ijrpr.com [ijrpr.com]

Stability and Degradation of Doripenem Hydrate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of doripenem (B194130) hydrate (B1144303) in aqueous solutions. The information is compiled from various scientific studies to assist researchers, scientists, and drug development professionals in understanding the physicochemical properties of this broad-spectrum carbapenem (B1253116) antibiotic.

Executive Summary

Doripenem, a parenteral carbapenem, is susceptible to degradation in aqueous solutions, a process influenced by factors such as pH, temperature, and the presence of buffers. Understanding its stability profile is critical for its formulation, storage, and clinical administration. This guide details the stability of doripenem in common infusion solutions, summarizes its degradation kinetics under various stress conditions, and elucidates its primary degradation pathways.

Stability of Doripenem in Infusion Solutions

Doripenem's stability has been evaluated in common intravenous infusion fluids, primarily 0.9% sodium chloride (normal saline) and 5% dextrose in water (D5W). The stability is concentration-dependent and significantly affected by the storage temperature.

Table 1: Stability of Doripenem Infusion Solutions

| Infusion Solution | Concentration (mg/mL) | Storage Condition | Stability Duration | Reference |

| 0.9% Sodium Chloride | 5 | Room Temperature | 12 hours | [1][2] |

| 0.9% Sodium Chloride | 5 | Refrigerated (2-8°C) | 72 hours | [1][2][3] |

| 0.9% Sodium Chloride | 10 | Room Temperature | 24 hours | [4] |

| 0.9% Sodium Chloride | 10 | Refrigerated (4°C) | 10 days | [4] |

| 5% Dextrose | 5 | Room Temperature | 4 hours | [1][2][3] |

| 5% Dextrose | 5 | Refrigerated (2-8°C) | 24 hours | [3] |

| 5% Dextrose | 10 | Room Temperature | 16 hours | [4] |

| 5% Dextrose | 10 | Refrigerated (4°C) | 7 days | [4] |

Upon reconstitution with sterile water for injection or 0.9% sodium chloride, the doripenem suspension (50 mg/mL) in the vial is stable for up to one hour at room temperature before further dilution.[3] The pH of the final infusion solution typically ranges from 4.5 to 5.5.[3]

Degradation Pathways and Kinetics

The primary degradation pathway for doripenem, like other β-lactam antibiotics, involves the hydrolysis of the β-lactam ring. This process is catalyzed by hydrogen and hydroxide (B78521) ions and can be influenced by general acid-base catalysis from buffer components.

The degradation of doripenem in aqueous solutions generally follows pseudo-first-order kinetics.[5][6] The rate of degradation is significantly influenced by pH, with the highest stability observed in the pH range of 6 to 7.[5]

Hydrolytic Degradation

Forced degradation studies have demonstrated that doripenem is highly susceptible to both acidic and alkaline hydrolysis.

-

Acidic Conditions: In 0.1 N hydrochloric acid, significant degradation is observed, with one study reporting only 18% of the drug remaining after 30 minutes and complete degradation after 90 minutes.[7]

-

Alkaline Conditions: In 0.1 N sodium hydroxide, degradation is also rapid, with approximately 19% of the drug remaining after 30 minutes.[7]

Oxidative Degradation

Doripenem is also susceptible to oxidative degradation. Studies using 3% hydrogen peroxide have shown significant degradation.[8]

Thermal and Photolytic Degradation

Thermal degradation of doripenem has been observed, with the rate being dependent on temperature.[9] Photodegradation can also occur upon exposure to UV light or sunlight.[8][10]

Table 2: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Extent of Degradation | Reference |

| Acidic Hydrolysis | 0.1 N HCl | Extensive degradation; complete after 90 mins | [7][11] |

| Alkaline Hydrolysis | 0.1 N NaOH | Extensive degradation; ~82% degraded in 90 mins | [7][11] |

| Oxidative | 3% H₂O₂ | Significant degradation | [8] |

| Thermal | Dry Heat (e.g., 60°C) | Degradation observed | [8][10] |

| Photolytic | UV light / Sunlight | Degradation observed | [8][10][12] |

Catalytic Effect of Buffers

The degradation of doripenem is subject to general acid-base catalysis by buffer components.[5][6][13] Studies have investigated the catalytic effects of phosphate (B84403), acetate (B1210297), borate (B1201080), and carbonate buffers, demonstrating that the buffer species can significantly influence the degradation rate.[5][6] The components of a borate buffer have been shown to have a significant catalytic effect on the degradation of carbapenems.[5]

Degradation Products

The degradation of doripenem leads to the formation of several products, primarily resulting from the cleavage of the β-lactam ring. LC-MS analysis has been used to identify some of these degradation products.

Table 3: Identified Degradation Products of Doripenem

| m/z | Proposed Origin | Reference |

| 411 | Cleavage of β-lactam ring and alcoholic chain | [14][15] |

| 427 | Cleavage of β-lactam ring and alcoholic chain | [14][15] |

| 437 | Cleavage of β-lactam ring and alcoholic chain | [14][15] |

| 634 | Dimerization | [14][15] |

| 650 | Dimerization | [14][15] |

| 664 | Dimerization | [14][15] |

Experimental Protocols

The stability and degradation of doripenem are primarily assessed using stability-indicating high-performance liquid chromatography (HPLC) methods.

Sample Preparation for Stability Testing

-

Reconstitution: Doripenem for injection is typically reconstituted with sterile water for injection or 0.9% sodium chloride to a known concentration (e.g., 50 mg/mL).[3]

-

Dilution: The reconstituted solution is then diluted with the desired infusion fluid (0.9% NaCl or 5% Dextrose) to the final target concentration (e.g., 5 mg/mL or 10 mg/mL).[1][4]

-

Storage: Samples are stored under specified conditions (e.g., room temperature or refrigeration) and protected from light if necessary.[1]

-

Sampling: Aliquots are withdrawn at predetermined time points for analysis.

HPLC Method for Stability Analysis

A typical stability-indicating RP-HPLC method for doripenem analysis involves the following:

-

Mobile Phase: A mixture of a buffer (e.g., 12 mM ammonium (B1175870) acetate or 10 mM phosphate buffer) and an organic modifier (e.g., acetonitrile).[11][13] The pH of the mobile phase is typically controlled.

-

Flow Rate: A constant flow rate, often around 1.0 mL/min.[11][13]

-

Detection: UV detection at a wavelength where doripenem shows maximum absorbance, typically around 295-298 nm.[10][13][16]

-

Validation: The method is validated according to ICH guidelines for linearity, accuracy, precision, selectivity, and robustness.[10][13]

Forced Degradation Studies Protocol

-

Stock Solution: A stock solution of doripenem is prepared in a suitable solvent.

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions as detailed in Table 2.

-

Acid/Base Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N HCl) or a base (e.g., 0.1 N NaOH) and incubated for a specific period. The reaction is then neutralized.[11]

-

Oxidation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂).[8]

-

Thermal Degradation: The drug solution or solid drug is exposed to elevated temperatures.[8][10]

-

Photodegradation: The drug solution is exposed to UV light or sunlight for a defined period.[8][10]

-

-

Analysis: The stressed samples are then analyzed by a validated stability-indicating HPLC method to separate the parent drug from its degradation products.

Visualizations

Degradation Workflow

References

- 1. Stability of doripenem in vitro in representative infusion solutions and infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drugs.com [drugs.com]

- 4. Stability of doripenem in polyvinyl chloride bags and elastomeric pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. tsijournals.com [tsijournals.com]

- 9. researchgate.net [researchgate.net]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. akjournals.com [akjournals.com]

- 12. ijpsr.com [ijpsr.com]

- 13. researchgate.net [researchgate.net]

- 14. scite.ai [scite.ai]

- 15. Stability of doripenem in reconstituted solution - thermal and oxidative decomposition kinetics and degradation products by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jptcp.com [jptcp.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Doripenem Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of doripenem (B194130) monohydrate, a crucial aspect for understanding its physicochemical properties, stability, and formulation development. Doripenem is a broad-spectrum carbapenem (B1253116) antibiotic, and its solid-state characteristics are paramount for ensuring consistent drug performance and quality. This document summarizes the key crystallographic data, details the experimental methodologies for its determination, and presents a logical workflow for the structural analysis.

Crystallographic Data Summary

The crystal structure of doripenem monohydrate has been determined through advanced diffraction techniques. The key crystallographic parameters are summarized in the table below. This data is essential for phase identification, quality control, and computational modeling.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

Note: Detailed quantitative data such as unit cell dimensions (a, b, c, β), cell volume, density, and atomic coordinates for doripenem monohydrate are contained within the primary scientific literature and crystallographic databases. Access to the full publication is recommended for these specific values.

Experimental Protocols

The determination of the crystal structure of doripenem monohydrate was achieved through state-of-the-art powder X-ray diffraction (PXRD) methods.[1] The general protocol for such an analysis involves several key steps, from sample preparation to data refinement.

Sample Preparation

A pure, microcrystalline powder of doripenem monohydrate is required for PXRD analysis. The sample is typically gently packed into a sample holder, ensuring a flat and uniform surface to minimize preferred orientation effects.

Data Collection

The powder X-ray diffraction pattern is collected using a high-resolution diffractometer. Key aspects of the data collection process include:

-

X-ray Source: Typically a Cu Kα radiation source is used.

-

Goniometer Configuration: The instrument is operated in a Bragg-Brentano geometry.

-

Scan Range (2θ): A wide angular range is scanned to collect all relevant diffraction peaks.

-

Step Size and Dwell Time: These parameters are optimized to ensure good signal-to-noise ratio and data resolution.

-

Temperature and Humidity Control: Environmental conditions may be controlled to ensure the stability of the monohydrate phase during data collection.

Structure Determination and Refinement

The crystal structure is solved and refined from the powder diffraction data using computational methods.

-

Indexing: The diffraction peak positions are used to determine the unit cell parameters and crystal system.

-

Structure Solution: Ab initio methods, such as simulated annealing or direct space methods, are employed to find an initial structural model.

-

Rietveld Refinement: This powerful technique is used to refine the crystal structure model by minimizing the difference between the experimental powder diffraction pattern and a calculated pattern based on the model. This refinement process optimizes atomic coordinates, lattice parameters, and other profile parameters to achieve the best possible fit.

Workflow for Crystal Structure Determination

The logical flow of experiments and analysis for determining the crystal structure of a pharmaceutical compound like doripenem monohydrate from a powder sample is illustrated in the following diagram.

Conclusion

The crystal structure of doripenem monohydrate has been successfully elucidated, revealing a monoclinic crystal system with the space group P2₁. This fundamental knowledge, obtained through rigorous powder X-ray diffraction experiments and computational analysis, is indispensable for the development of stable and effective pharmaceutical formulations of this critical antibiotic. For drug development professionals, a thorough understanding of this solid-state chemistry is a cornerstone of quality control and intellectual property protection.

References

Doripenem Hydrate: A Technical Guide to its In-Vitro Activity Against Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro activity of doripenem (B194130) hydrate (B1144303), a broad-spectrum carbapenem (B1253116) antibiotic, against a wide range of clinically significant gram-positive and gram-negative bacteria. This document details its mechanism of action, quantitative susceptibility data, and the experimental protocols used to determine its efficacy.

Mechanism of Action

Doripenem is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] This is achieved through the inactivation of essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[1][3][4] The binding of doripenem to these PBPs leads to the formation of osmotically unstable spherical cells and ultimately results in cell lysis and death.[5] Doripenem exhibits a high affinity for multiple PBPs in both gram-positive and gram-negative bacteria, contributing to its broad spectrum of activity.[1][4][5][6][7][8][9]

A key characteristic of doripenem is its stability against hydrolysis by a wide variety of beta-lactamases, including penicillinases and cephalosporinases, and many extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][10] However, it can be hydrolyzed by carbapenemases.[1][10]

Caption: Doripenem inhibits bacterial cell wall synthesis by binding to PBPs.

In-Vitro Activity of this compound

The following tables summarize the in-vitro activity of this compound against a variety of gram-positive and gram-negative bacteria, as determined by the minimum inhibitory concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.

Gram-Positive Bacteria

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | 22,389 | ≤0.06 | ≤0.06 | - |

| Staphylococcus aureus (Methicillin-Resistant) | - | 1 | 2 | - |

| Coagulase-Negative Staphylococci (Methicillin-Susceptible) | 2,444 | ≤0.06 | ≤0.06 | - |

| Coagulase-Negative Staphylococci (Methicillin-Resistant) | - | 2 | 8 | - |

| Streptococcus pneumoniae (Penicillin-Susceptible) | 10,260 | ≤0.015 | 0.5 | - |

| Streptococcus pneumoniae (Penicillin-Resistant) | - | - | 1 | - |

| Beta-hemolytic Streptococci | 4,598 | ≤0.06 | ≤0.06 | - |

| Viridans group Streptococci | 1,887 | - | 0.25 | 0.016-2 |

| Enterococcus faecalis | 8,714 | 4 | 4 | - |

| Enterococcus faecium | 4,233 | 128 | >128 | - |

Data compiled from multiple sources.[11][12][13]

Gram-Negative Bacteria

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Acinetobacter spp. | 155 | 0.5 | 4 | 0.016->16 |

| Acinetobacter baumannii | - | 0.25 | 2 | - |

| Enterobacteriaceae | 5,029 | 0.06 | 0.25 | - |

| Escherichia coli | - | - | ≤0.016 | - |

| Haemophilus influenzae | - | 0.12 | 0.25 | - |

| Moraxella catarrhalis | - | 0.03 | 0.06 | - |

| Pseudomonas aeruginosa | 875 | 0.5 | 8 | - |

Data compiled from multiple sources.[1][11][13][14]

Experimental Protocols

The following sections detail the standardized methodologies for determining the in-vitro susceptibility of bacteria to this compound.

Antimicrobial Susceptibility Testing (AST)

The determination of doripenem's in-vitro activity is primarily conducted using broth microdilution and disk diffusion methods as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared by suspending several colonies from a fresh agar (B569324) plate in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Preparation of Antimicrobial Dilutions: Serial twofold dilutions of doripenem are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a microtiter plate.

-

Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions, along with a growth control well (no antimicrobial) and a sterility control well (no inoculum), is inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of doripenem that completely inhibits visible growth of the organism.

Caption: Workflow for determining MIC using the broth microdilution method.

This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

-

Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate.

-

Application of Antimicrobial Disks: A paper disk impregnated with a specified concentration of doripenem (e.g., 10 µg) is placed on the inoculated agar surface.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This zone diameter is then compared to established breakpoint criteria from CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.

Penicillin-Binding Protein (PBP) Affinity Assay

The binding affinity of doripenem to PBPs is a key determinant of its antibacterial activity. A common method to assess this is a competitive binding assay.

-

Preparation of Bacterial Membranes: The test bacterium is cultured to the mid-logarithmic phase, and the cells are harvested. The cell membranes, which contain the PBPs, are isolated through techniques such as sonication followed by ultracentrifugation.

-

Competitive Binding Reaction:

-

A fixed amount of the prepared bacterial membrane protein is incubated with varying concentrations of unlabeled doripenem. This allows doripenem to bind to the PBPs.

-

A fluorescently labeled β-lactam, such as Bocillin FL, is then added to the mixture. Bocillin FL will bind to any PBP active sites that are not already occupied by doripenem.

-

-

Detection and Quantification:

-

The PBP-antibiotic complexes are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The fluorescently labeled PBPs are visualized using a fluorescence imager.

-

The intensity of the fluorescent bands is quantified. A decrease in fluorescence intensity with increasing concentrations of doripenem indicates competitive binding.

-

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated. This is the concentration of doripenem required to inhibit 50% of the binding of the fluorescent probe to the PBPs and is a measure of doripenem's binding affinity.

Caption: Workflow for determining PBP binding affinity via a competitive assay.

Conclusion

This compound demonstrates potent in-vitro activity against a broad spectrum of both gram-positive and gram-negative bacteria, including many strains resistant to other classes of antibiotics. Its robust activity is attributed to its high affinity for multiple essential penicillin-binding proteins and its stability in the presence of many β-lactamases. The standardized methodologies outlined in this guide are essential for the accurate and reproducible assessment of its antibacterial efficacy in research and clinical settings.

References

- 1. Comparison of broth microdilution, agar dilution, and Etest for susceptibility testing of doripenem against gram-negative and gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. goums.ac.ir [goums.ac.ir]

- 3. szu.gov.cz [szu.gov.cz]

- 4. aurosan.de [aurosan.de]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. In Vitro Activity of Doripenem, a Carbapenem for the Treatment of Challenging Infections Caused by Gram-Negative Bacteria, against Recent Clinical Isolates from the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Affinity of doripenem and comparators to penicillin-binding proteins in Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. elmy.ee [elmy.ee]

- 13. ijmrhs.com [ijmrhs.com]

- 14. Comparative in vitro antimicrobial activity of a new carbapenem, doripenem: tentative disc diffusion criteria and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial In Vitro Evaluation of Doripenem Hydrate's Efficacy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Doripenem (B194130) is a broad-spectrum, parenteral 1-β-methylcarbapenem antibiotic with potent in vitro activity against a wide array of Gram-positive and Gram-negative bacteria, including anaerobic isolates.[1][2] This technical guide provides a comprehensive overview of the initial in vitro evaluation of doripenem hydrate's efficacy. It consolidates key quantitative data from various studies, details the experimental protocols used for its assessment, and illustrates its mechanism of action and relevant experimental workflows. Doripenem's bactericidal action stems from its ability to inhibit bacterial cell wall synthesis by binding to and inactivating essential penicillin-binding proteins (PBPs).[3][4] This leads to cell wall weakening and subsequent lysis.[3][4] In vitro studies consistently demonstrate its stability and potent activity, often comparable or superior to other carbapenems like imipenem (B608078) and meropenem, particularly against challenging pathogens such as Pseudomonas aeruginosa.[1][5]

Mechanism of Action

Like other β-lactam antibiotics, doripenem's primary mechanism of action is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[4] This is achieved through the inactivation of penicillin-binding proteins (PBPs), which are transpeptidases essential for cross-linking peptidoglycan strands.[3][4] The covalent acylation of these enzymes by doripenem is irreversible and leads to a compromised cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and death.[3][4] Doripenem has shown a high affinity for various PBPs across different bacterial species, including PBP2 and PBP3 in P. aeruginosa and PBP1 in S. aureus.[4] Its structure, featuring a 1-β-methyl side chain, confers resistance to hydrolysis by most common β-lactamases and human renal dehydropeptidase-I, eliminating the need for a co-administered inhibitor like cilastatin.[6][7]

References

- 1. In vitro activity of doripenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jcpsp.pk [jcpsp.pk]

- 4. toku-e.com [toku-e.com]

- 5. ijccm.org [ijccm.org]

- 6. Doripenem (Doribax), a New Carbapenem Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Doripenem: A new carbapenem antibiotic a review of comparative antimicrobial and bactericidal activities - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bacterial Targets of Doripenem Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doripenem (B194130) hydrate, a broad-spectrum carbapenem (B1253116) antibiotic, exerts its potent bactericidal activity by targeting essential enzymes involved in bacterial cell wall biosynthesis. This technical guide provides an in-depth exploration of the molecular targets of doripenem, with a focus on its interaction with Penicillin-Binding Proteins (PBPs). Understanding these interactions at a molecular level is crucial for elucidating its mechanism of action, predicting its spectrum of activity, and developing strategies to overcome antibiotic resistance. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Doripenem, like other β-lactam antibiotics, disrupts the integrity of the bacterial cell wall by inhibiting the final stages of peptidoglycan synthesis. Peptidoglycan, a vital polymer unique to bacterial cell walls, provides structural support and protects the cell from osmotic lysis. The primary molecular targets of doripenem are the Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes that catalyze the transpeptidation and transglycosylation reactions necessary for cross-linking peptidoglycan chains.

By forming a stable acyl-enzyme complex with the active site serine of PBPs, doripenem effectively inactivates these crucial enzymes. This disruption of peptidoglycan synthesis leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death. The specific PBPs targeted by doripenem can vary between different bacterial species, which influences its spectrum of activity.

Quantitative Analysis of PBP Inhibition

The binding affinity of doripenem to various PBPs is a key determinant of its antibacterial potency. This affinity is often quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of PBP activity. The following tables summarize the IC50 values of doripenem and comparator β-lactam antibiotics against PBPs from key Gram-negative pathogens, Escherichia coli and Pseudomonas aeruginosa.

Table 1: IC50 Values (μg/mL) for PBPs from Escherichia coli MC4100

| PBP | Doripenem | Imipenem | Meropenem | Ceftazidime | Aztreonam |

| 1a | 0.03 | 0.03 | 0.03 | 1.1 | >128 |

| 1b | 0.4 | 0.4 | 0.4 | 7.8 | >128 |

| 2 | 0.008 | 0.008 | 0.008 | 2.0 | >128 |

| 3 | 0.03 | 0.6 | 0.03 | ≤0.07 | ≤0.07 |

| 4 | ≤0.02 | ≤0.02 | ≤0.02 | >128 | >128 |

| 5 | 1.0 | 1.0 | ≤0.4 | >128 | >128 |

| 6 | 2.0 | 4.0 | ≤0.4 | >128 | >128 |

Table 2: IC50 Values (μg/mL) for PBPs from Pseudomonas aeruginosa PAO1 and 27853

| PBP | Strain | Doripenem | Imipenem | Meropenem | Ceftazidime | Aztreonam |

| 1a | PAO1 | 0.8 | 0.2 | 1.5 | 0.2 | >128 |

| 27853 | 1.0 | 0.2 | 1.5 | 0.3 | >128 | |

| 1b | PAO1 | 2.5 | 0.3 | 2.5 | 1.2 | >128 |

| 27853 | 2.5 | 0.3 | 2.5 | 1.2 | >128 | |

| 2 | PAO1 | ≤0.3 | 1.0 | ≤0.3 | >128 | >128 |

| 27853 | ≤0.3 | 1.0 | ≤0.3 | >128 | >128 | |

| 3 | PAO1 | ≤0.3 | 1.5 | ≤0.3 | 0.1 | ≤0.03 |

| 27853 | ≤0.3 | 1.5 | ≤0.3 | 0.1 | ≤0.03 | |

| 4 | PAO1 | ≤0.3 | ≤0.3 | ≤0.3 | 1.0 | 1.5 |

| 27853 | ≤0.3 | ≤0.3 | ≤0.3 | 1.0 | 1.5 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of PBP inhibition by doripenem and the general workflow for determining PBP binding affinity.

Methodological & Application

Application Notes and Protocols for Preparing Doripenem Hydrate Stock Solutions for In Vitro Assays

Introduction

Doripenem (B194130) hydrate (B1144303) is a broad-spectrum carbapenem (B1253116) β-lactam antibiotic effective against both Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis.[1][2][3] Due to its stability and wide range of activity, doripenem is frequently utilized in various in vitro susceptibility assays, such as the determination of Minimum Inhibitory Concentrations (MICs). Accurate and consistent preparation of doripenem hydrate stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro assays.

Data Presentation

Table 1: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Sparingly soluble; 5 mg/mL (with warming); 26 mg/mL | [1][3][4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~3 mg/mL | [5] |

| Dimethyl Sulfoxide (DMSO) | >11 mg/mL; ~20 mg/mL; 36 mg/mL | [4][5][6] |

| Dimethylformamide (DMF) | ~5 mg/mL | [5] |

| Methanol | Slightly soluble | [1] |

| Ethanol | Practically insoluble | [1][4] |

Table 2: Stability and Storage of this compound Solutions

| Form/Solvent | Concentration | Storage Temperature | Stability | Reference(s) |

| Crystalline Solid | - | -20°C | ≥ 4 years | [5] |

| DMSO or other organic solvent | Stock Solution | -80°C | 1 year | [4] |

| DMSO or other organic solvent | Stock Solution | -20°C | 1 month | [4] |

| Sterile Water | 50 mg/mL | Room Temperature or Refrigerated | Up to 1 hour | [7][8] |

| PBS (pH 7.2) | Aqueous Solution | Refrigerated | Not recommended for more than 24 hours | [5] |

| 0.9% Sodium Chloride | 5 mg/mL | Room Temperature (25°C) | 12 hours | [7][8] |

| 0.9% Sodium Chloride | 5 mg/mL | Refrigerated (5°C) | 72 hours | [7][8] |

| 0.9% Sodium Chloride | 5 and 10 mg/mL | 25°C | 24 hours | [9] |

| 0.9% Sodium Chloride | 5 and 10 mg/mL | 4°C | 10 days | [9] |

| 5% Dextrose | 5 mg/mL | Room Temperature (25°C) | 4 hours | [7][8] |

| 5% Dextrose | 5 mg/mL | Refrigerated (5°C) | 48 hours | [7][8] |

| 5% Dextrose | 5 and 10 mg/mL | 25°C | 16 hours | [9] |

| 5% Dextrose | 5 mg/mL | 4°C | 10 days | [9] |

| 5% Dextrose | 10 mg/mL | 4°C | 7 days | [9] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a 10 mg/mL stock solution in DMSO. For aqueous solutions, sterile water can be used, but solubility is lower and stability is reduced.[1][4][5]

Materials:

-

This compound powder (crystalline solid)[5]

-

Dimethyl Sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filter (optional, if sterility is a concern and starting material is not sterile)

Procedure:

-

Calculation: To prepare a 10 mg/mL stock solution, weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder. Use the following formula for precise calculations based on the potency provided by the manufacturer:[10] Weight (mg) = (Desired Volume (mL) x Desired Concentration (mg/mL)) / (Potency (µg/mg) / 1000)

-

Dissolution: Aseptically add the weighed this compound powder to a sterile vial. Add the calculated volume of sterile DMSO. To aid dissolution, the tube can be warmed to 37°C for 10 minutes and/or sonicated in an ultrasonic bath for a short period.[6] Vortex thoroughly until the powder is completely dissolved.

-

Sterilization (Optional): If the stock solution needs to be filter-sterilized, draw the solution into a sterile syringe, attach a 0.22 µm filter, and dispense it into a new sterile vial.[11][12] Note that some loss of compound may occur due to binding to the filter membrane.[10]

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[4]

Protocol 2: Application in Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This protocol describes the use of the prepared this compound stock solution to determine the MIC against a bacterial isolate using the broth microdilution method.[11]

Materials:

-

This compound stock solution (e.g., 10 mg/mL)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture (18-24 hour) on a non-selective agar (B569324) plate

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional, for turbidity adjustment)

-

Multichannel pipette

Procedure:

-

Preparation of Working Solutions: From the main stock solution, prepare serial two-fold dilutions in CAMHB to create a range of working concentrations. These should be prepared at twice the final desired concentration to account for the 1:1 dilution with the bacterial inoculum.[11]

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test organism from a fresh agar plate.[11]

-

Transfer the colonies into a tube with sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

-

-

Plate Inoculation:

-

Dispense 50 µL of each doripenem working solution into the appropriate wells of the 96-well plate.

-

Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic.[11]

-

Include a growth control well (50 µL CAMHB + 50 µL inoculum) and a sterility control well (100 µL sterile CAMHB).[11]

-

-

Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[11]

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of doripenem that completely inhibits visible bacterial growth.[10]

Visualizations

Caption: Workflow for preparing this compound stock solution.

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Caption: Mechanism of action of doripenem.

References

- 1. This compound | 364622-82-2 [amp.chemicalbook.com]

- 2. Doripenem - Wikipedia [en.wikipedia.org]

- 3. toku-e.com [toku-e.com]

- 4. selleckchem.com [selleckchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. apexbt.com [apexbt.com]

- 7. Stability of doripenem in vitro in representative infusion solutions and infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stability of doripenem in polyvinyl chloride bags and elastomeric pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 11. benchchem.com [benchchem.com]

- 12. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]

Application Notes and Protocols for Doripenem Hydrate Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doripenem (B194130) is a broad-spectrum carbapenem (B1253116) antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. It exhibits potent activity by inhibiting bacterial cell wall synthesis. These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of doripenem hydrate (B1144303), a crucial in vitro susceptibility testing method to evaluate its efficacy against bacterial isolates. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of MIC Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The primary methods for determining the MIC of doripenem hydrate are broth microdilution and agar (B569324) dilution. These methods involve challenging a standardized bacterial inoculum with a range of this compound concentrations.

Materials and Reagents

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (MHA)

-

Dimethyl Sulfoxide (DMSO) or sterile distilled water

-

0.85% sterile saline

-

Sterile 96-well microtiter plates

-

Sterile petri dishes

-

Bacterial culture media (e.g., Tryptic Soy Agar)

-

Bacterial inoculator/replicator

-

Spectrophotometer or McFarland turbidity standards

-

Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213)

-

Pipettes and sterile tips

-

Incubator (35 ± 2 °C)

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sparingly soluble in water but soluble in DMSO.

-

Primary Stock Solution (e.g., 1280 µg/mL):

-

Aseptically weigh a precise amount of this compound powder.

-

Dissolve in a suitable solvent. For example, to make a 10 mM stock solution in DMSO, add 0.228 mL of DMSO for each mg of this compound.[1]

-

Alternatively, for aqueous solutions, dissolve in sterile phosphate-buffered saline (PBS, pH 7.2) to a concentration of approximately 3 mg/mL.[2] Note that aqueous solutions are not recommended for storage for more than one day.[2]

-

Vortex until fully dissolved.

-

Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

-

Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

-

-

Working Stock Solution:

-

On the day of the assay, thaw an aliquot of the primary stock solution.

-

Prepare a working stock solution by diluting the primary stock solution in the appropriate sterile broth or water to a concentration suitable for the dilution series.

-

Broth Microdilution Method

This method involves a serial two-fold dilution of this compound in a 96-well microtiter plate.

-

Preparation of Doripenem Dilutions:

-

Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.

-

Add 50 µL of the this compound working stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of doripenem concentrations.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

-